molecular formula C8H12O3 B1432080 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid CAS No. 1803591-24-3

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Cat. No. B1432080
M. Wt: 156.18 g/mol
InChI Key: ZYTARHXIOFZCHV-UHFFFAOYSA-N
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Description

“6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid” is a chemical compound with the CAS Number: 1803591-24-3 . It has a molecular weight of 156.18 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for “6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid” is 1S/C8H12O3/c1-2-7-6 (8 (9)10)4-3-5-11-7/h2-5H2,1H3, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid” include a molecular weight of 156.18 , a storage temperature of 4 degrees Celsius , and a physical form of powder .

Scientific Research Applications

  • Synthetic Chemistry

    • Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
    • A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives, yet multicomponent reaction (MCR) approach dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions .
  • Organic Synthesis

    • 3,4-Dihydro-2H-pyran is used as a hydroxyl-protecting reagent in organic synthesis .
    • It acts as an intermediate in synthetic chemistry .
    • It is used to protect various reactive functional groups .
  • Pharmaceutical Chemistry

    • 3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated product from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .
    • Tetrahydropyran derivatives can be synthesized by reacting pyrazoles in the presence of trifluoroacetic acid .
  • Catalysis

    • Olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers is catalyzed by first and second generation Grubbs’ catalysts .
    • These ruthenium carbene complexes were activated to catalyze the double bond migration by addition of hydride sources, such as NaH or NaBH4 .
  • Synthesis of Substituted Pyrans and Furans

    • Molecular iodine catalyzes practical and mild syntheses of substituted pyrans and furans under solvent-free conditions at ambient temperature and atmosphere .
    • A combination of experimental studies and density functional theory calculations revealed interesting mechanistic insights .
  • Synthesis of gem-Difluorobishomoallylic Alcohols

    • A titanocene-catalyzed reductive domino reaction provides gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides .
    • Diverse 6-fluoro-3,4-dihydro-2H-pyrans have been prepared through derivatization of the cross-coupling products in a single step .
  • Synthesis of 2-Substituted Tetrahydropyrans

    • The carbonyl ene reaction of 2-methylenetetrahydropyrans provides β-hydroxydihydropyrans under mild conditions in very good yields .
    • This synthesis of 2-substituted tetrahydropyrans enables a direct introduction of oxygen heterocycles into molecular frameworks .
  • Asymmetric Hetero-Diels-Alder Reactions

    • C2-symmetric bis(oxazoline)-Cu(II) complexes catalyze the inverse electron demand hetero Diels-Alder reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins in high diastereo- and enantioselectivity .
    • α,β-Unsaturated acyl phosphonates and β,γ-unsaturated α-keto esters and amides are effective heterodienes, while enol ethers and sulfides function as heterodienophiles .
  • Arylative Cyclization

    • Tuning the reactivity of arylpalladium intermediates enables 5-exo and 6-endo cyclizations of alkynols .
    • These palladium-catalyzed reactions offer a divergent synthesis of oxygen-containing heterocycles, which are of synthetic use for further derivatization .

properties

IUPAC Name

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-7-6(8(9)10)4-3-5-11-7/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTARHXIOFZCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 2
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 3
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 4
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 5
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 6
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

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